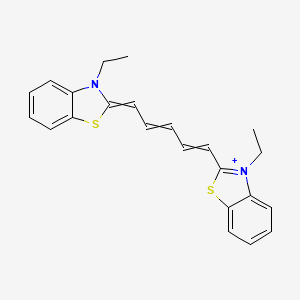

3,3'-Diethylthiadicarbocyanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dithiazaniniodid ist eine chemische Verbindung, die zur Gruppe der Polymethinfarbstoffe gehört. Es ist bekannt für seine Verwendung als veterinäres Anthelmintikum für Hunde und wurde früher als Breitband-Anthelmintikum für Menschen eingesetzt. Die Verbindung ist hochgiftig, mit einer tödlichen Dosis für Menschen von etwa 4–16 mg/kg bei oraler Einnahme .

Vorbereitungsmethoden

Dithiazaniniodid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, an denen Benzothiazolderivate beteiligt sind. Die Synthese erfolgt typischerweise durch Kondensation von 3-Ethyl-2-benzothiazolinyliden mit 1,3-Pentadienylverbindungen unter spezifischen Reaktionsbedingungen. Industrielle Produktionsmethoden können ähnliche Syntheserouten auf größerem Maßstab umfassen, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Dithiazaniniodid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Struktur von Dithiazaniniodid verändern, was sich möglicherweise auf seine biologische Aktivität auswirkt.

Substitution: Substitutionsreaktionen mit Dithiazaniniodid können zur Bildung von Derivaten mit unterschiedlichen Eigenschaften führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3,3'-Diethylthiadicarbocyanine iodide has a diverse range of applications:

1. Chemistry

- Used as a photobleaching agent in peptide nucleic acid-DNA duplex research.

- Functions as a solvent-soluble laser dye in various spectroscopic applications.

2. Biology

- Acts as a fluorescent marker for imaging applications such as fluorescence microscopy.

- Utilized for monitoring mitochondrial membrane potential, providing insights into cellular health.

3. Medicine

- Employed in the development of diagnostic tools and imaging agents for detecting cellular processes.

- Investigated for its potential in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light activation.

4. Industry

- Applied in the development of electrochemical cells and solid-state dye-doped polymeric lasers.

The biological activity of this compound iodide is notable for several reasons:

- Membrane Potential Sensing : This compound accumulates in the inner mitochondrial membrane in response to changes in membrane potential. High membrane potential leads to reduced fluorescence due to dye aggregation, while depolarization results in increased fluorescence as the dye releases into the cytosol.

- Photodynamic Activity : The dye's ability to generate reactive oxygen species upon light activation makes it a candidate for therapeutic applications in cancer treatment.

Case Study 1: Mitochondrial Membrane Potential Measurement

In a study assessing mitochondrial health, researchers employed DiSC2(3) to evaluate changes in membrane potential in isolated mitochondria. The findings demonstrated a significant correlation between compound exposure and alterations in fluorescence intensity, indicating that DiSC2(3) effectively reflects mitochondrial depolarization under stress conditions.

Case Study 2: Photodynamic Therapy Efficacy

A comparative study evaluated the efficacy of DiSC2(3) combined with light exposure against cancer cell lines. Results indicated that cells treated with the dye exhibited enhanced cell death compared to controls, highlighting its potential as a photosensitizer in PDT applications.

Safety and Toxicity Considerations

While this compound iodide is a powerful tool for biological research, it poses certain risks:

- Toxicity Profile : Classified as toxic by inhalation and skin contact; can cause severe irritation and systemic effects upon exposure.

- Handling Precautions : Appropriate safety measures, including personal protective equipment (PPE), are recommended when handling the dye to mitigate exposure risks.

Wirkmechanismus

The exact mechanism of action of dithiazanine iodide is not fully understood. it is believed to interfere with the absorption of glucose by cells, which is essential for energy production through cell respiration. In cancer research, dithiazanine iodide has been shown to preferentially localize to the mitochondria, bind proteins and nucleic acids, and inhibit the electron transport chain, leading to a significant reduction in cellular ATP levels .

Vergleich Mit ähnlichen Verbindungen

Dithiazaniniodid ist einzigartig aufgrund seiner doppelten Rolle als Anthelmintikum und potenzielles Antikrebsmittel. Zu ähnlichen Verbindungen gehören andere Polymethinfarbstoffe und Benzothiazolderivate wie:

- 3,3’-Diethylthiadicarbocyanin

- 1,2-Benzothiazol

- 1,3-Benzothiazol

Diese Verbindungen weisen strukturelle Ähnlichkeiten mit Dithiazaniniodid auf, können sich jedoch in ihren spezifischen biologischen Aktivitäten und Anwendungen unterscheiden .

Eigenschaften

CAS-Nummer |

7187-55-5 |

|---|---|

Molekularformel |

C23H23N2S2+ |

Molekulargewicht |

391.6 g/mol |

IUPAC-Name |

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole |

InChI |

InChI=1S/C23H23N2S2/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23/h5-17H,3-4H2,1-2H3/q+1 |

InChI-Schlüssel |

FYXWDSGGZAMYFZ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |

Isomerische SMILES |

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC |

Kanonische SMILES |

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC |

Synonyme |

3,3' Diethylthiadicarbocyanine 3,3'-Diethylthiadicarbocyanine Cyanine Dye DiS-C2-(5) Dithiazanine Dithiazanine Iodide Dizan Iodide, Dithiazanine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.